molecular formula C9H7BrFN5 B3043584 2,4-Diamino-6-(4-bromo-2-fluorophenyl)-1,3,5-triazine CAS No. 886762-47-6

2,4-Diamino-6-(4-bromo-2-fluorophenyl)-1,3,5-triazine

Cat. No. B3043584
CAS RN: 886762-47-6
M. Wt: 284.09 g/mol
InChI Key: DIVCXWVDPDAYOD-UHFFFAOYSA-N
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Description

2,4-Diamino-6-(4-bromo-2-fluorophenyl)-1,3,5-triazine is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as BFT or BFT-1 and is a member of the triazine family of compounds.

Scientific Research Applications

Anticancer Activity

Quinazolines, including our compound of interest, have been studied for their anticancer potential. They serve as a vital scaffold with diverse biological activities. In particular, the anticancer activity of quinazolines stands out. These compounds act on various molecular targets, making them promising candidates for cancer treatment. Researchers explore their mode of action, structure-activity relationships, and drug design to develop targeted chemotherapeutic agents with low side effects and high selectivity .

Synthetic Chemistry and Drug Development

Understanding the synthetic routes to quinazolines, including our compound, is essential. Researchers have developed methods for their synthesis, such as guanidine reaction with 2-aminobenzonitrile. These synthetic pathways enable the production of novel derivatives for further investigation .

properties

IUPAC Name

6-(4-bromo-2-fluorophenyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFN5/c10-4-1-2-5(6(11)3-4)7-14-8(12)16-9(13)15-7/h1-3H,(H4,12,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVCXWVDPDAYOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)C2=NC(=NC(=N2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diamino-6-(4-bromo-2-fluorophenyl)-1,3,5-triazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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